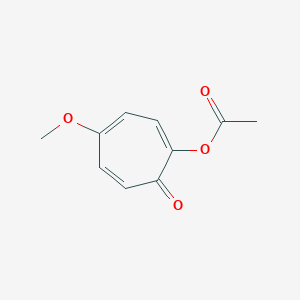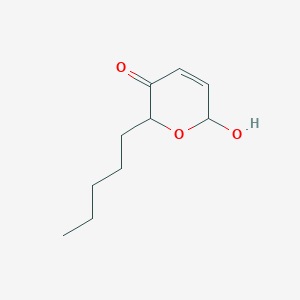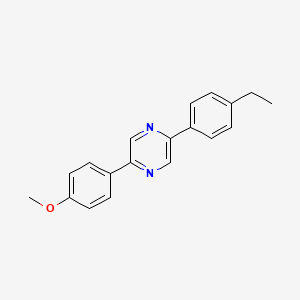
N~1~-Benzyl-N~3~-(4-methylphenyl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Benzyl-N~3~-(4-methylphenyl)propanediamide: is an organic compound that belongs to the class of amides It features a benzyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the other nitrogen atom of the propanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-N~3~-(4-methylphenyl)propanediamide typically involves the condensation of benzylamine with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N1-Benzyl-N~3~-(4-methylphenyl)propanediamide can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The benzyl and 4-methylphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in tetrahydrofuran (THF).
Substitution: Reagents like nitric acid (HNO~3~) for nitration, bromine (Br~2~) for bromination, and sulfuric acid (H~2~SO~4~) for sulfonation.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding amine.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1-Benzyl-N~3~-(4-methylphenyl)propanediamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its amide functionality, which can form hydrogen bonds with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins, due to its ability to undergo various chemical transformations.
Wirkmechanismus
The mechanism of action of N1-Benzyl-N~3~-(4-methylphenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl and 4-methylphenyl groups can enhance the binding affinity and specificity of the compound for its target.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-4-methylbenzamide: Similar structure but lacks the propanediamide backbone.
N-Benzyl-N-phenylpropanediamide: Similar structure but lacks the 4-methyl group on the phenyl ring.
Uniqueness: N1-Benzyl-N~3~-(4-methylphenyl)propanediamide is unique due to the presence of both benzyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
122049-17-6 |
|---|---|
Molekularformel |
C17H18N2O2 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
N-benzyl-N'-(4-methylphenyl)propanediamide |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-9-15(10-8-13)19-17(21)11-16(20)18-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
JKSXQBSKQZKQSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)





![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)


